molecular formula C23H28FNO6 B12386369 HBV-IN-39-d3

HBV-IN-39-d3

Cat. No.: B12386369
M. Wt: 436.5 g/mol
InChI Key: ZKTCGTSGMDPTNG-QEPJKHGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HBV-IN-39-d3 is a deuterated form of HBV-IN-39, which is an inhibitor of the hepatitis B virus. This compound has been developed to have better oral bioavailability compared to its non-deuterated counterpart . It is primarily used in research settings to study its effects on hepatitis B virus replication and potential therapeutic applications.

Preparation Methods

The synthesis of HBV-IN-39-d3 involves the incorporation of deuterium atoms into the molecular structure of HBV-IN-39. The synthetic route typically includes the following steps:

Industrial production methods for this compound would involve scaling up these synthetic steps while maintaining stringent quality control to ensure consistency and purity of the final product.

Chemical Reactions Analysis

HBV-IN-39-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound might yield oxidized derivatives with altered biological activity.

Scientific Research Applications

HBV-IN-39-d3 has several scientific research applications, including:

Mechanism of Action

HBV-IN-39-d3 exerts its effects by inhibiting the replication of the hepatitis B virus. The compound targets specific molecular pathways involved in the viral life cycle, including the inhibition of viral DNA synthesis and the disruption of viral protein production. This leads to a reduction in viral load and prevents the spread of the virus within the host .

Comparison with Similar Compounds

HBV-IN-39-d3 is unique due to its deuterated structure, which provides better oral bioavailability compared to its non-deuterated counterpart, HBV-IN-39. Similar compounds include:

This compound stands out due to its enhanced stability and bioavailability, making it a valuable tool in hepatitis B research and potential therapeutic development.

Properties

Molecular Formula

C23H28FNO6

Molecular Weight

436.5 g/mol

IUPAC Name

(6S)-6-tert-butyl-1-fluoro-9-(3-methoxypropoxy)-2-oxo-10-(trideuteriomethoxy)-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid

InChI

InChI=1S/C23H28FNO6/c1-23(2,3)18-10-13-9-17(31-8-6-7-29-4)16(30-5)11-14(13)20-19(24)21(26)15(22(27)28)12-25(18)20/h9,11-12,18H,6-8,10H2,1-5H3,(H,27,28)/t18-/m0/s1/i5D3

InChI Key

ZKTCGTSGMDPTNG-QEPJKHGMSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C2C[C@H](N3C=C(C(=O)C(=C3C2=C1)F)C(=O)O)C(C)(C)C)OCCCOC

Canonical SMILES

CC(C)(C)C1CC2=CC(=C(C=C2C3=C(C(=O)C(=CN13)C(=O)O)F)OC)OCCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.